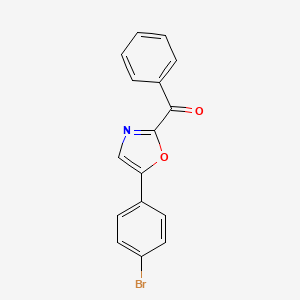
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H10BrNO2 It is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the bromophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(5-Phenyl)oxazol-2-yl)(phenyl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
(5-(4-Methylphenyl)oxazol-2-yl)(phenyl)methanone: The presence of a methyl group instead of bromine can alter its physical and chemical properties.
Uniqueness
The presence of the bromine atom in (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone imparts unique reactivity and binding characteristics, making it distinct from its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
属性
分子式 |
C16H10BrNO2 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC 名称 |
[5-(4-bromophenyl)-1,3-oxazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-6-11(7-9-13)14-10-18-16(20-14)15(19)12-4-2-1-3-5-12/h1-10H |
InChI 键 |
XWAIQQZVDVNRCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















